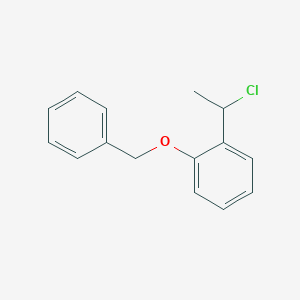

alpha-Methyl-2-(benzyloxy)benzyl chloride

Übersicht

Beschreibung

Alpha-Methyl-2-(benzyloxy)benzyl chloride is an organic compound. It is a derivative of benzyl chloride, which is a colorless liquid and a reactive organochlorine compound . It is widely used as a chemical building block .

Synthesis Analysis

Benzyl chloride, a related compound, can be produced industrially by the gas-phase photochemical reaction of toluene with chlorine . This reaction proceeds by the free radical process, involving the intermediacy of free chlorine atoms . Other methods of production exist, such as the Blanc chloromethylation of benzene .Chemical Reactions Analysis

Benzyl chloride, a related compound, is known to react with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . It also reacts with aqueous sodium hydroxide to give dibenzyl ether .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzyl Ethers and Esters

Alpha-Methyl-2-(benzyloxy)benzyl chloride is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This compound provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxy-pyridine delivers the active reagent in situ .

Protection of Complex Alcohol Substrates

The need for specialized reagents and protecting groups increases as organic and medicinal chemists tackle synthetic targets of ever-increasing complexity . Alpha-Methyl-2-(benzyloxy)benzyl chloride can install protecting groups under neutral conditions, which find immediate use in chemical synthesis .

Activation of Benzyl Trichloroacetimidate

This neutral organic salt mirrors the reactivity of benzyl trichloroacetimidate, but it does not require acidic conditions for activation . It releases an electrophilic benzyl species upon warming .

Synthesis of Other Arylmethyl Ethers

The methodology involving alpha-Methyl-2-(benzyloxy)benzyl chloride can be extended to the synthesis of other arylmethyl ethers .

Oxidation of Alkyl Side-Chains

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Alpha-Methyl-2-(benzyloxy)benzyl chloride can enhance the reactivity of benzylic halides due to the adjacent aromatic ring .

Enhanced Reactivity in SN1, SN2, and E1 Reactions

SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring . This compound can be used to facilitate these reactions.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(1-chloroethyl)-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQPSEJUPBOIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methyl-2-(benzyloxy)benzyl chloride | |

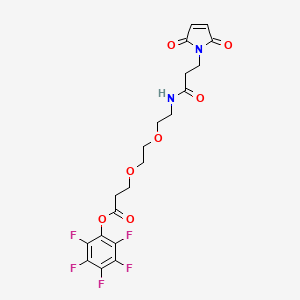

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

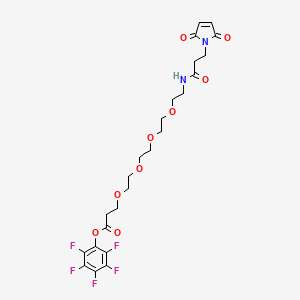

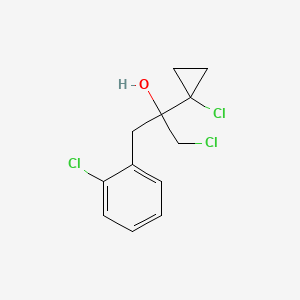

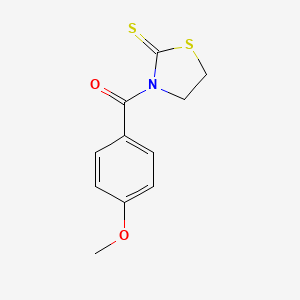

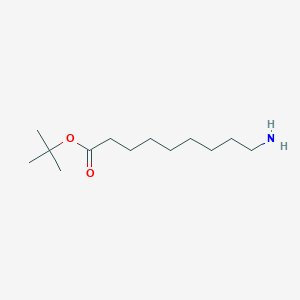

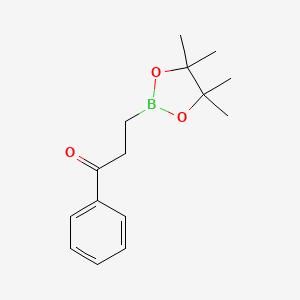

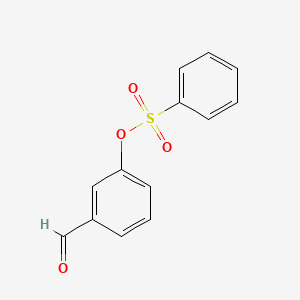

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine](/img/structure/B3099042.png)